

XL888 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XL888

Cat. No.: B10761804

[Get Quote](#)

An In-depth Technical Guide to **XL888**

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated potential antineoplastic activity.[1][2] As a crucial molecular chaperone, Hsp90 is responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1][2] By inhibiting Hsp90, **XL888** disrupts the function of these client proteins, leading to their proteasomal degradation and subsequently inducing tumor cell apoptosis and inhibiting proliferation.[1][2] This document provides a comprehensive technical overview of **XL888**, including its chemical properties, mechanism of action, effects on signaling pathways, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

XL888 is a tropane-derived compound with a complex chemical structure.[3][4] Its systematic IUPAC name is 5-((R)-sec-butylamino)-N1-((1R,3s,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide.[1]

Table 1: Physicochemical Properties of **XL888**

Property	Value	Reference
IUPAC Name	5-((R)-sec-butylamino)-N1-((1R,3S,5S)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide	[1]
CAS Number	1149705-71-4	[1][5]
Molecular Formula	C ₂₉ H ₃₇ N ₅ O ₃	[1][6]
Molecular Weight	503.64 g/mol	[1][6][7]
Appearance	White solid powder	[1]
InChI Key	LHGWWAFKVCILM-CIQXWFTPSA-N	[1]
SMILES	<chem>O=C(N[C@@H]1C--INVALID-LINK--([H])CC[C@@]2([H])C1)C5=C(C(N--INVALID-LINK--CC)=C(C(N)=O)C=C5C</chem>	[1]

Mechanism of Action and Biological Activity

XL888 functions as a potent and selective inhibitor of Hsp90, binding competitively to the ATP-binding pocket in the N-terminal domain of the chaperone.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key drivers of cancer cell growth, survival, and resistance to therapy.[1][2] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a valuable pharmacodynamic biomarker for target engagement.[8][9]

Table 2: Biological Activity of **XL888**

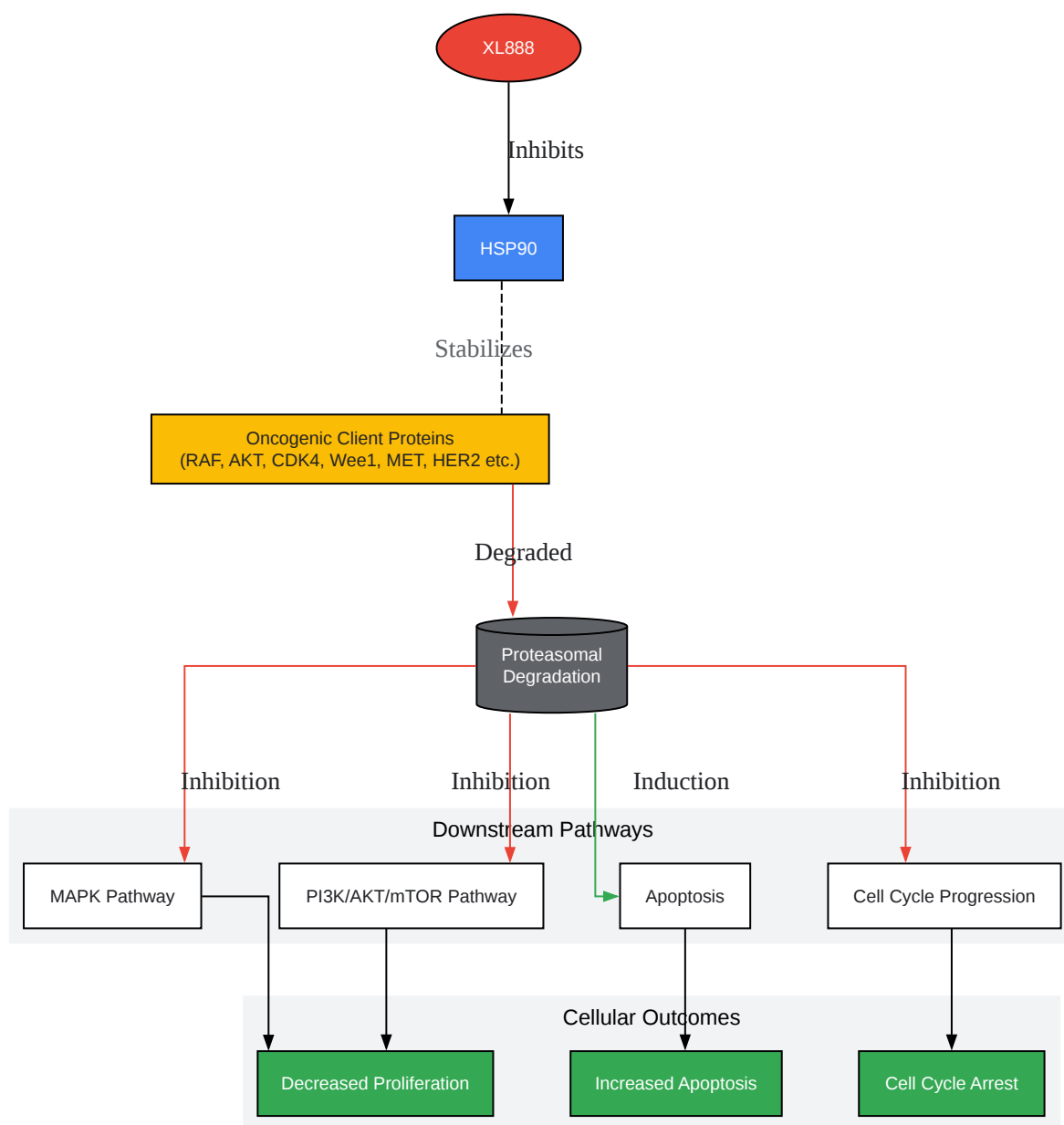
Parameter	Value	Cell Lines/Conditions	Reference
IC ₅₀ (Hsp90)	24 nM	Biochemical Assay	[7][10][11]
IC ₅₀ (Hsp90α)	22 nM	Biochemical Assay	[9][12]
IC ₅₀ (Hsp90β)	44 nM	Biochemical Assay	[9][12]
Anti-proliferative IC ₅₀	0.1 nM - 45.5 nM	NCI-N87, BT-474, MDA-MB-453, MKN45, Colo-205, SK-MEL-28, HN5, NCI-H1975, MCF7, A549	[10]

Affected Signaling Pathways

By targeting Hsp90, **XL888** simultaneously impacts multiple critical signaling pathways implicated in cancer. Its efficacy stems from the degradation of a broad range of oncoproteins.

- **MAPK Pathway:** **XL888** leads to the degradation of key components of the MAPK pathway, such as ARAF and CRAF, resulting in the inhibition of downstream signaling through MEK and ERK.[8][9] This is particularly relevant in overcoming resistance to BRAF inhibitors in melanoma.[9]
- **PI3K/AKT/mTOR Pathway:** The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is potently inhibited by **XL888** through the degradation of client proteins like AKT, leading to decreased phosphorylation of downstream effectors like S6.[8][9][13]
- **Cell Cycle Regulation:** **XL888** induces cell cycle arrest, often at the G2-M phase, by promoting the degradation of crucial cell cycle regulators such as CDK4, Wee1, Chk1, and cdc2.[8]
- **Apoptosis Regulation:** The compound effectively induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein BIM while simultaneously promoting the degradation of the anti-apoptotic protein Mcl-1.[8][9][10]

- Receptor Tyrosine Kinases (RTKs): **XL888** triggers the degradation of various RTKs that are often overexpressed or mutated in cancer, including HER2, MET, PDGFR β , and IGF1R, thereby shutting down their oncogenic signaling.^{[2][9]}



[Click to download full resolution via product page](#)

XL888 inhibits HSP90, leading to client protein degradation and downstream pathway modulation.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of **XL888**.

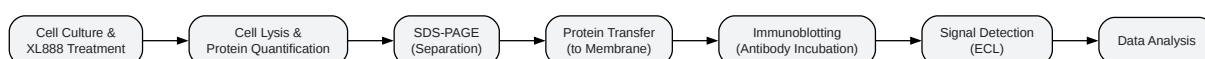
In Vitro Cell Proliferation Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- **Drug Treatment:** Treat cells with a serial dilution of **XL888** (e.g., 1 nM to 10 μ M) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for Protein Degradation

- **Cell Lysis:** Treat cells with **XL888** (e.g., 300 nM) for various time points (e.g., 0, 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μ g) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, CRAF, CDK4, Mcl-1, BIM, Hsp70) and a loading control (e.g., β -actin or GAPDH).
- Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities to assess changes in protein expression levels relative to the loading control.



[Click to download full resolution via product page](#)

A generalized workflow for Western blot analysis.

Apoptosis Assay (Annexin V Staining)

- Cell Treatment: Treat cells with **XL888** (e.g., 300 nM) or vehicle for the desired time (e.g., 72 or 144 hours).[9]
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Xenograft Studies

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into treatment and vehicle control groups. Administer **XL888** (e.g., 100 mg/kg) via oral gavage on a specified schedule (e.g., three times per week).[9]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for Hsp70 induction or client protein degradation) or histological examination.
- Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Clinical Development

XL888 has been evaluated in clinical trials, both as a monotherapy and in combination with other agents.[3][4] For instance, a Phase Ib/II trial investigated the safety and efficacy of **XL888** in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced gastrointestinal cancers.[14][15][16] In these studies, **XL888** was administered orally, typically on a twice-weekly schedule, with doses ranging from 45 mg to 90 mg.[16] While the combination was found to be safe and feasible, demonstrating immunomodulatory effects, objective responses in heavily pre-treated populations were modest.[14][15]

Conclusion

XL888 is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action that involves the disruption of multiple oncogenic signaling pathways. Its ability to induce the degradation of a wide range of Hsp90 client proteins makes it an attractive therapeutic agent for various cancers, particularly in the context of overcoming drug resistance. The comprehensive data from preclinical studies and the methodologies outlined herein provide a solid foundation for further research and development of **XL888** and other Hsp90-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The heat shock protein-90 inhibitor XL888 overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. XL888 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor XL888 in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. XL888 and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XL888 and pembrolizumab modulate the immune landscape of colorectal tumors in a phase Ib/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [XL888 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761804#xl888-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com